molecular formula C18H26ClN3O B15195564 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride CAS No. 184691-53-0

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride

Cat. No.: B15195564
CAS No.: 184691-53-0
M. Wt: 335.9 g/mol
InChI Key: RSKOBACAHCQHSX-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of tetrahydro-1H-pyrido-indoles, which are known for their diverse biological activities, including anti-cancer properties .

Preparation Methods

The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride involves multiple steps. The synthetic route typically starts with the formation of the pyrido-indole core, followed by the introduction of the dimethylamino butyl side chain and the methyl group. The final step involves the formation of the monohydrochloride salt. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrido-indole core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the side chains. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in cancer cells. It binds to and inhibits the activity of certain enzymes and receptors that are crucial for cancer cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) and inhibition of tumor growth. Molecular docking studies have shown that it has a high binding affinity for the active sites of these targets .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(4-(dimethylamino)butyl)-9-methyl-, monohydrochloride include other tetrahydro-1H-pyrido-indole derivatives. These compounds share a similar core structure but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific side chain and the presence of the dimethylamino group, which enhances its biological activity compared to other derivatives .

Properties

CAS No.

184691-53-0

Molecular Formula

C18H26ClN3O

Molecular Weight

335.9 g/mol

IUPAC Name

2-[4-(dimethylamino)butyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one;hydrochloride

InChI

InChI=1S/C18H25N3O.ClH/c1-19(2)11-6-7-12-21-13-10-15-14-8-4-5-9-16(14)20(3)17(15)18(21)22;/h4-5,8-9H,6-7,10-13H2,1-3H3;1H

InChI Key

RSKOBACAHCQHSX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCCN(C)C.Cl

Origin of Product

United States

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